molecular formula C10H9NS B181049 4-Methyl-quinoline-2-thiol CAS No. 4437-65-4

4-Methyl-quinoline-2-thiol

Cat. No. B181049
CAS RN: 4437-65-4
M. Wt: 175.25 g/mol
InChI Key: OJOPTXKXKPMMGC-UHFFFAOYSA-N
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Description

4-Methyl-quinoline-2-thiol is a chemical compound with the molecular formula C10H9NS . It is used in various applications in the field of synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline derivatives, including this compound, has been extensively studied. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are commonly used . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline ring with a methyl group at the 4th position and a thiol group at the 2nd position .


Chemical Reactions Analysis

Quinoline derivatives, including this compound, are known to undergo various chemical reactions. These reactions often involve the functionalization of the quinoline scaffold for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

Thiols, including this compound, are known to have lower boiling points and are less soluble in water and other polar solvents than alcohols of similar molecular weight .

Safety and Hazards

4-Methyl-quinoline-2-thiol should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

Quinoline derivatives, including 4-Methyl-quinoline-2-thiol, have been the focus of recent research due to their potential biological and pharmaceutical activities. Future research directions may include the development of more efficient synthesis protocols, exploration of new chemical reactions, and investigation of their biological activities .

properties

IUPAC Name

4-methyl-1H-quinoline-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-7-6-10(12)11-9-5-3-2-4-8(7)9/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOPTXKXKPMMGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352281
Record name 4-Methyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4437-65-4
Record name 4437-65-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-quinoline-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What reactions involving 4-methylquinoline-2(1H)-thione are explored in the research?

A1: The research investigates the reactions of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. [] This specific reaction is a key aspect of the study published in the paper "Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides." [] You can access the full paper for further details on the methodology and results here:

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